3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one
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Overview
Description
3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include:
Temperature: 0-50°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one depends on its interaction with molecular targets. The presence of halogen atoms may influence its binding affinity to enzymes or receptors. The compound may act by inhibiting or activating specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-phenylpropan-1-one
- 3-(4-Chlorophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one
- 3-(4-Fluorophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one may result in distinct chemical reactivity and biological activity compared to similar compounds. These differences can be exploited in various applications, making this compound valuable for research and industrial purposes.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHRZLHPFGVHDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189007 |
Source
|
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201189007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-82-5 |
Source
|
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201189007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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